Lipophilicity Differentiation: XLogP3 of 1.5 Distinguishes 7-Ethyl from 5-Ethyl and Unsubstituted Benzoxazole Analogs
The target compound 2-(Aminomethyl)-7-ethylbenzo[d]oxazole exhibits a computed XLogP3 of 1.5 [1], positioning its lipophilicity between the unsubstituted parent 2-(Aminomethyl)benzoxazole (XLogP 0.7) and the 5-ethyl positional isomer 2-(Aminomethyl)-5-ethylbenzo[d]oxazole (LogP 1.85) . The 7-ethyl substitution thus increases logP by approximately +0.8 units relative to the parent, while the 7-positional isomer is approximately 0.35 log units less lipophilic than the 5-ethyl isomer despite identical molecular formula and mass. For context, the regioisomeric 4-(Aminomethyl)-2-ethylbenzo[d]oxazole has a predicted logP of ~1.8 [2], confirming that the position of the ethyl substituent, not merely its presence, governs the lipophilicity outcome.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-(Aminomethyl)benzoxazole (parent): XLogP = 0.7; 2-(Aminomethyl)-5-ethylbenzo[d]oxazole (5-ethyl isomer): LogP = 1.85; 4-(Aminomethyl)-2-ethylbenzo[d]oxazole: predicted logP ~1.8 |
| Quantified Difference | ΔXLogP = +0.8 vs. parent; ΔLogP = −0.35 vs. 5-ethyl isomer; ΔLogP ≈ −0.3 vs. 4-(aminomethyl)-2-ethyl isomer |
| Conditions | Computed values from XLogP3 algorithm (PubChem-derived) and vendor-reported LogP; cross-source comparison |
Why This Matters
Lipophilicity directly influences aqueous solubility, membrane permeability, and non-specific protein binding in biological assays—differences of 0.3–0.8 log units are sufficient to alter compound behavior in cell-based screens and affect lead optimization trajectories.
- [1] Kuujia. CAS No. 1267147-30-7 – 2-(Aminomethyl)-7-ethylbenzo[d]oxazole: Computed Properties. XLogP3: 1.5, TPSA: 52 Ų, Rotatable Bond Count: 2. View Source
- [2] Kuujia. CAS No. 1505742-18-6 – 4-(Aminomethyl)-2-ethylbenzo[d]oxazole: predicted logP ~1.8. View Source
